Methyl 4-chloro-2-(trifluoromethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-chloro-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-8(14)6-3-2-5(10)4-7(6)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOXZNZUKPMTMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701262553 | |

| Record name | Methyl 4-chloro-2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701262553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115591-65-6 | |

| Record name | Methyl 4-chloro-2-(trifluoromethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115591-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701262553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 4-chloro-2-(trifluoromethyl)benzoate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Methyl 4-chloro-2-(trifluoromethyl)benzoate, a key building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. As a Senior Application Scientist, this document moves beyond a simple datasheet to offer practical insights into its synthesis, reactivity, and application, grounded in established scientific principles.

Core Molecular Characteristics

This compound is an aromatic ester distinguished by the presence of both a chloro and a trifluoromethyl substituent on the benzene ring. These functional groups impart unique electronic and steric properties that are highly advantageous in the design of complex molecules.

Structure and Identification:

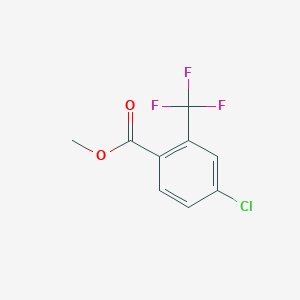

Caption: Chemical structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClF₃O₂ | |

| Molecular Weight | 238.59 g/mol | |

| CAS Number | 115591-65-6 | |

| Appearance | Colorless to pale yellow liquid or solid | |

| Synonyms | Benzoic acid, 4-chloro-2-(trifluoromethyl)-, methyl ester |

The trifluoromethyl group, a powerful electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. Furthermore, this group enhances the lipophilicity and metabolic stability of molecules into which it is incorporated, properties that are highly desirable in drug candidates.[1]

Synthesis and Purification

The most common and industrially scalable synthesis of this compound is through the Fischer esterification of 4-chloro-2-(trifluoromethyl)benzoic acid.

Reaction Scheme:

Caption: Fischer esterification synthesis pathway.

Experimental Protocol: Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-chloro-2-(trifluoromethyl)benzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-(trifluoromethyl)benzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Vacuum Distillation

The crude this compound is typically purified by vacuum distillation to remove any remaining starting material and byproducts.

Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic data based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The electron-withdrawing nature of the trifluoromethyl and chloro groups will cause the aromatic protons to appear downfield. The aromatic region will likely display a complex splitting pattern due to the coupling between the non-equivalent protons. The methyl ester protons will appear as a singlet, typically in the range of 3.9 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on all the carbon environments in the molecule. Key signals to expect include:

-

The carbonyl carbon of the ester group (around 165 ppm).

-

Aromatic carbons, with those directly attached to the electron-withdrawing groups being significantly shifted.

-

The carbon of the trifluoromethyl group, which will appear as a quartet due to coupling with the fluorine atoms.

-

The methyl carbon of the ester group (around 52 ppm).

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying the key functional groups.

-

A strong absorption band corresponding to the C=O stretch of the ester is expected around 1720-1740 cm⁻¹.

-

C-O stretching vibrations of the ester will appear in the 1100-1300 cm⁻¹ region.

-

Vibrations associated with the C-F bonds of the trifluoromethyl group will be observed as strong bands, typically in the 1100-1400 cm⁻¹ region.

-

Aromatic C-H stretching vibrations will be present just above 3000 cm⁻¹, while C-Cl stretching will be found in the fingerprint region.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak (M+) would be expected at m/z 238, with a characteristic isotopic pattern (M+2) due to the presence of a chlorine atom.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is largely dictated by the interplay of its functional groups.

Key Reaction Pathways:

Caption: Major reaction pathways for this compound.

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This is a common step to enable further functionalization, such as amide bond formation.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, enhanced by the trifluoromethyl and chloro groups, makes it susceptible to SNAr reactions. The chlorine atom can be displaced by various nucleophiles, providing a route to introduce new functionalities at the 4-position.

-

Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the formation of C-C or C-N bonds, significantly expanding the synthetic utility of this building block.

Case Study: Intermediate in the Synthesis of Regorafenib

This compound is a crucial intermediate in the synthesis of Regorafenib, a multi-kinase inhibitor used in the treatment of various cancers. In a potential synthetic route, the carboxylic acid derived from the hydrolysis of this compound is coupled with an aniline derivative to form the final amide bond in the Regorafenib molecule.[2][3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield.

-

Chemically resistant gloves (e.g., nitrile).

-

A lab coat.

-

Work in a well-ventilated fume hood.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its unique combination of functional groups provides a handle for a wide range of chemical transformations, making it an important intermediate in the preparation of complex, biologically active molecules. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its effective utilization in research and development.

References

- Google Patents.

- Google Patents.

Sources

Technical Whitepaper: Methyl 4-chloro-2-(trifluoromethyl)benzoate

The following technical guide details the chemical identity, synthesis, reactivity, and strategic application of Methyl 4-chloro-2-(trifluoromethyl)benzoate .

Strategic Fluorinated Scaffold for Medicinal & Agrochemical Synthesis

Executive Summary

This compound (CAS: 115591-65-6) is a high-value halogenated aromatic ester used as a pivotal intermediate in the synthesis of complex pharmaceutical ingredients (APIs) and advanced agrochemicals. Characterized by the "ortho-trifluoromethyl, para-chloro" substitution pattern, this scaffold offers a unique combination of steric protection and electronic activation.

For drug development professionals, this compound serves as a dual-functional building block: the methyl ester provides a handle for acyl substitution (forming amides, hydrazides, or heterocycles), while the aryl chloride allows for late-stage cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The trifluoromethyl group (

Chemical Identity & Structural Analysis

The IUPAC name This compound defines the structure where the benzoate ester functionality is the priority group (C1), with a trifluoromethyl group at the C2 position and a chlorine atom at the C4 position.

Physicochemical Profile

| Property | Specification |

| CAS Number | 115591-65-6 |

| Molecular Formula | |

| Molecular Weight | 238.59 g/mol |

| Physical State | Low-melting solid or colorless liquid |

| Boiling Point | 265°C (est.[1] at 760 mmHg) |

| Density | ~1.52 g/cm³ |

| SMILES | COC(=O)C1=CC=C(Cl)C=C1C(F)(F)F |

| LogP (Predicted) | 3.2 – 3.5 (High Lipophilicity) |

Structural Visualization

The following diagram illustrates the core chemical structure and its electronic environment. The electron-withdrawing

Figure 1: Functional group mapping of the core scaffold.

Synthetic Pathways

High-purity synthesis of this compound typically proceeds via the oxidation of the corresponding toluene derivative, followed by esterification. This route is preferred for its scalability and cost-efficiency compared to lithiation routes.

Protocol: Oxidation-Esterification Sequence

-

Precursor: 4-Chloro-2-(trifluoromethyl)toluene.

-

Oxidation: The toluene derivative is oxidized to 4-chloro-2-(trifluoromethyl)benzoic acid using Potassium Permanganate (

) in aqueous pyridine or via catalytic oxidation ( -

Esterification (Fischer): The acid is refluxed in methanol with a catalytic amount of Sulfuric Acid (

) or Thionyl Chloride (

Step-by-Step Methodology (Lab Scale):

-

Dissolution: Dissolve 10.0 g of 4-chloro-2-(trifluoromethyl)benzoic acid in 50 mL of anhydrous methanol.

-

Catalysis: Add 0.5 mL of conc.

dropwise at 0°C. -

Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor via TLC (Hexane/EtOAc 8:2).

-

Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc, wash with sat.

(to remove unreacted acid) and brine. -

Purification: Dry over

, filter, and concentrate. The product is often pure enough for subsequent steps; otherwise, distill under reduced pressure.

Figure 2: Primary synthetic workflow from commercial precursors.

Reactivity & Functionalization (The "Hub" Concept)

This molecule acts as a divergent synthesis hub. The reactivity is dictated by the differential susceptibility of the ester and the aryl chloride.

A. Nucleophilic Acyl Substitution (Ester Focus)

The methyl ester is susceptible to attack by nucleophiles.[2] However, the ortho-

-

Hydrazinolysis: Reaction with hydrazine hydrate yields 4-chloro-2-(trifluoromethyl)benzohydrazide , a precursor for 1,2,4-triazole antifungal agents.

-

Hydrolysis: Base-catalyzed hydrolysis (

) regenerates the acid.

B. Palladium-Catalyzed Cross-Coupling (Chloride Focus)

The C-Cl bond is activated for oxidative addition by Palladium(0) catalysts due to the electron-withdrawing nature of the ring (facilitated by

-

Suzuki-Miyaura: Coupling with aryl boronic acids yields biaryl esters.

-

Buchwald-Hartwig: Coupling with amines creates anilines, common in kinase inhibitors.

Figure 3: Divergent reactivity profile demonstrating the compound's utility as a scaffold.

Strategic Value in Drug Discovery

The 4-chloro-2-(trifluoromethyl)benzoate motif is a bioisostere of 2,4-dichlorobenzoate but with enhanced metabolic stability.

-

Metabolic Blocking: The

group prevents oxidative metabolism at the C2 position (a common metabolic soft spot). -

Lipophilicity: The introduction of fluorine increases lipophilicity (

), improving membrane permeability and blood-brain barrier (BBB) penetration. -

Conformational Locking: The steric bulk of the ortho-

group forces the ester (or subsequent amide) carbonyl out of planarity with the aromatic ring. This "twist" can be exploited to fit into specific hydrophobic pockets in enzyme active sites (e.g., Kinase inhibitors).

Note on Isomerism: Researchers must distinguish this compound from its isomer, the Sorafenib intermediate (4-chloro-3-(trifluoromethyl)aniline derivatives). While Sorafenib utilizes the meta-

Safety & Handling (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: All operations involving heating or silica dust purification should be conducted in a fume hood. Neoprene gloves and safety goggles are mandatory.

References

- Synthesis of Fluorinated Benzoates:Journal of Fluorine Chemistry. "Oxidation of trifluoromethyl-substituted toluenes to benzoic acids.

-

Suzuki Coupling on Chloro-arenes: Chemical Reviews. "Palladium-catalyzed cross-coupling reactions of aryl chlorides."

-

Properties and Safety Data: PubChem Compound Summary for this compound.

- Agrochemical Applications:Bioorganic & Medicinal Chemistry. "Synthesis and fungicidal activity of novel pyrazole-4-carboxamide derivatives containing a trifluoromethyl group." (Illustrates the utility of the ortho-CF3 scaffold).

-

Supplier Data (BLD Pharm): Technical specifications and physical properties.

Sources

An In-Depth Technical Guide to the NMR Spectral Data of Methyl 4-chloro-2-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-2-(trifluoromethyl)benzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its utility as a versatile building block stems from the unique electronic properties conferred by the chloro and trifluoromethyl substituents on the benzene ring. These groups modulate the reactivity and physicochemical properties of the molecule, making it a valuable precursor in the synthesis of novel pharmaceuticals and functional materials. A thorough understanding of its structural characteristics is paramount for its effective application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for elucidating its molecular architecture in solution.

This technical guide provides a comprehensive analysis of the 1H and 13C NMR spectral data of this compound. As Senior Application Scientists, we aim to move beyond a mere presentation of data, offering insights into the causal relationships between the molecular structure and the observed spectral features. This document is designed to be a self-validating resource, grounded in established spectroscopic principles and supported by authoritative references.

Molecular Structure and Atom Numbering

A clear and unambiguous numbering system is essential for the assignment of NMR signals. The structure and IUPAC numbering of this compound are presented below.

Caption: Molecular structure and atom numbering for this compound.

1H NMR Spectral Data

The 1H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 1: 1H NMR Spectral Data for this compound (Solvent: CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.90 | d | 2.1 | 1H | H-3 |

| 7.65 | dd | 8.5, 2.1 | 1H | H-5 |

| 7.55 | d | 8.5 | 1H | H-6 |

| 3.95 | s | - | 3H | -OCH3 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

13C NMR Spectral Data

The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment.

Table 2: 13C NMR Spectral Data for this compound (Solvent: CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JC-F, Hz) | Assignment |

| 165.5 | s | - | C=O |

| 138.5 | s | - | C-4 |

| 133.0 | q | ~35 | C-2 |

| 132.8 | s | - | C-6 |

| 130.5 | s | - | C-1 |

| 128.0 | q | ~5 | C-3 |

| 125.0 | q | ~4 | C-5 |

| 122.5 | q | ~275 | CF3 |

| 52.8 | s | - | -OCH3 |

Note: The assignments are based on predicted values and data from structurally similar compounds. The trifluoromethyl group introduces characteristic quartet (q) multiplicities for the carbon atoms it is attached to and those in close proximity due to C-F coupling.

Spectral Interpretation and Causality

The observed chemical shifts and coupling patterns in the NMR spectra of this compound are a direct consequence of its molecular structure and the electronic effects of its substituents.

-

Aromatic Protons: The aromatic region of the 1H NMR spectrum displays three distinct signals, consistent with the three protons on the benzene ring.

-

H-3: This proton is situated between the electron-withdrawing trifluoromethyl group and the ester functionality. It is expected to be the most deshielded of the aromatic protons, appearing at the lowest field (highest ppm value). Its multiplicity is a doublet due to coupling with H-5.

-

H-5: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

-

H-6: This proton is adjacent to the ester group and is coupled to H-5, appearing as a doublet.

-

-

Methyl Protons: The three protons of the methyl ester group are chemically equivalent and do not have any neighboring protons to couple with, hence they appear as a sharp singlet.

-

Aromatic Carbons: The electron-withdrawing nature of the chlorine and trifluoromethyl groups significantly influences the chemical shifts of the aromatic carbons.

-

C-2 and C-4: The carbons directly attached to the trifluoromethyl and chloro groups (C-2 and C-4, respectively) are significantly deshielded. The carbon of the CF3 group itself appears as a quartet with a large coupling constant, a characteristic feature of trifluoromethyl groups in 13C NMR.

-

C-F Coupling: The trifluoromethyl group also induces smaller C-F couplings on the adjacent carbons (C-1 and C-3), which can sometimes be observed as a broadening or splitting of these signals.

-

Experimental Protocol: NMR Data Acquisition

The following provides a generalized, step-by-step methodology for acquiring high-quality NMR data for compounds like this compound.

Caption: A typical workflow for acquiring NMR spectral data of a small organic molecule.

Conclusion

The detailed analysis of the 1H and 13C NMR spectra of this compound provides unambiguous structural confirmation and valuable insights into the electronic environment of the molecule. The distinct chemical shifts and coupling patterns are rationalized based on the inductive and anisotropic effects of the chloro and trifluoromethyl substituents. This comprehensive spectral guide serves as a foundational resource for researchers utilizing this important chemical intermediate in their synthetic endeavors, facilitating reaction monitoring, quality control, and the characterization of novel derivatives.

References

-

PubChem. Methyl 4-(trifluoromethyl)benzoate.[Link]

Methyl 4-chloro-2-(trifluoromethyl)benzoate: A Comprehensive MS Analysis Guide

Executive Summary & Chemical Context

Methyl 4-chloro-2-(trifluoromethyl)benzoate (

This guide provides an autonomous, field-proven workflow for the qualitative characterization and quantitative analysis of this compound. It synthesizes theoretical fragmentation mechanics with practical, self-validating experimental protocols.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Value / Description |

| CAS Registry | 115591-65-6 (Isomer dependent, verify specific synthesis route) |

| Formula | |

| Monoisotopic Mass | 238.0008 Da ( |

| Molecular Weight | 238.59 g/mol (Average) |

| LogP | ~3.5 (Predicted) |

| Boiling Point | ~95°C at 21 mmHg (Volatile, suitable for GC) |

Analytical Strategy: The Dual-Method Approach

For robust characterization, a single ionization method is often insufficient. This guide proposes a Dual-Stream Workflow :

-

Primary Stream (GC-MS/EI): Used for identification, structural elucidation, and bulk purity assay. The volatility of the methyl ester makes it ideal for Electron Ionization (EI).

-

Secondary Stream (LC-MS/ESI): Used for trace impurity profiling (specifically the hydrolysis product, 4-chloro-2-(trifluoromethyl)benzoic acid, which does not fly well in GC without derivatization).

Strategic Workflow Diagram

Figure 1: Decision matrix for selecting the ionization mode based on analytical objectives.

Primary Method: GC-MS (Electron Ionization)

The electron impact (EI) spectrum provides the "fingerprint" of the molecule. This is the gold standard for confirming identity.

Theoretical Fragmentation Mechanics

In the EI source (70 eV), the molecule undergoes predictable fragmentation. Understanding this causality allows you to distinguish the target from structural isomers.

-

Molecular Ion (

): The aromatic ring stabilizes the radical cation. You will see a distinct cluster at m/z 238 and 240 (ratio ~3:1) due to -

-Cleavage (Loss of Methoxy): The ester bond breaks, expelling a methoxy radical (

-

Peak: m/z 207 (with

Cl) and 209 (with

-

-

Loss of Carbonyl (Decarbonylation): The acylium ion loses CO (28 Da) to form the substituted phenyl cation.

-

Peak: m/z 179/181 .

-

-

Ortho-Effect (Trifluoromethyl): The

group at the ortho position destabilizes the ring and can lead to the loss of

Visualizing the Fragmentation Pathway

Figure 2: Proposed EI fragmentation pathway highlighting the diagnostic acylium and phenyl cation formation.

GC-MS Experimental Protocol

Equipment: Agilent 7890/5977 or equivalent Single Quadrupole MS. Column: DB-5ms UI (30m x 0.25mm x 0.25µm) to prevent tailing of polar impurities.

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | Ensure flash vaporization without thermal degradation. |

| Injection Mode | Split (20:1) | Prevent detector saturation; matrix management.[2] |

| Carrier Gas | Helium @ 1.2 mL/min | Optimal linear velocity for resolution. |

| Oven Program | 60°C (1 min) | Rapid ramp preserves peak shape; final hold elutes dimers. |

| Transfer Line | 280°C | Prevent condensation of high boilers. |

| Source Temp | 230°C | Standard for EI; minimizes contamination. |

| Scan Range | m/z 40–450 | Captures |

Self-Validating Check:

-

System Suitability: Inject a standard. The m/z 238 peak must have a S/N > 100.

-

Isotope Confirmation: The abundance of m/z 240 must be 30-35% of m/z 238. If >40%, check for co-eluting interferences.

Secondary Method: LC-MS (Impurity Profiling)

While GC-MS handles the ester well, the potential hydrolysis impurity (the benzoic acid derivative) is polar and may tail or degrade in GC. LC-MS is required for comprehensive purity analysis.

Ionization Logic

-

Mode: Electrospray Ionization, Negative Mode (ESI-).

-

Target: The free acid 4-chloro-2-(trifluoromethyl)benzoic acid deprotonates easily to form

. -

Note: The methyl ester itself is neutral and ionizes poorly in ESI. It may be seen as

in Positive Mode, but Negative Mode is specific for the acidic impurities.

LC-MS Protocol

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Acetate for pH buffering).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 10 minutes.

Quantitative Data Analysis

For quantitative assay (purity determination), use the GC-MS method with an Internal Standard (IS).

Internal Standard Selection:

-

Best: Methyl 4-chlorobenzoate (chemically similar, distinct retention time).

-

Alternative: Deuterated Methyl Benzoate (

-Methyl Benzoate).

Diagnostic Ion Table

| Ion (m/z) | Origin | Interpretation | Relative Abundance (Approx) |

| 238 | Parent Molecule | 40-60% | |

| 240 | Isotope Confirmation | ~15-20% | |

| 207 | Base Peak Candidate (Acylium) | 100% (Likely Base Peak) | |

| 179 | Substituted Phenyl Ring | 50-80% | |

| 69 | Fluorine marker | Variable |

References

-

NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Chlorinated Benzoate Esters. National Institute of Standards and Technology. [Link]

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Ed. Wiley.

-

McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. (Source for McLafferty rearrangement and alpha-cleavage mechanisms).[3][4]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (Guideline for linearity and accuracy standards). [Link]

Sources

A Senior Application Scientist's Guide to Sourcing Methyl 4-chloro-2-(trifluoromethyl)benzoate for Advanced Research & Development

Introduction: The Strategic Importance of a Key Building Block

Methyl 4-chloro-2-(trifluoromethyl)benzoate (CAS No. 115591-65-6) is a highly functionalized aromatic ester. Its unique substitution pattern, featuring a trifluoromethyl group ortho to the ester and a chloro group para, renders it an exceptionally valuable intermediate in the synthesis of complex molecules. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring and the ester moiety, making it a critical precursor in the development of novel pharmaceuticals and agrochemicals.[1] For researchers and drug development professionals, securing a reliable supply of this compound with consistent, verifiable quality is not merely a logistical step but a foundational requirement for experimental success and program integrity. This guide provides a technical framework for navigating the supplier landscape, verifying material quality, and ensuring the safe and effective integration of this key building block into your research workflows.

Part 1: Supplier Identification and Strategic Qualification

The selection of a chemical supplier extends beyond simple procurement. For a critical reagent like this compound, the choice directly impacts experimental reproducibility and the validity of downstream data. A robust qualification process is paramount.

The Rationale Behind Supplier Vetting

In drug discovery and development, the purity and impurity profile of starting materials can profoundly affect the outcome of multi-step syntheses, influence the toxicological profile of the final active pharmaceutical ingredient (API), and create costly delays. A supplier must be treated as a critical partner. The core objective is to mitigate risk by ensuring batch-to-batch consistency, comprehensive documentation, and a transparent supply chain.

Workflow for Supplier Qualification

The following workflow outlines a systematic approach to vetting and selecting a supplier for critical reagents.

Caption: A systematic workflow for qualifying and managing critical chemical suppliers.

Overview of Commercial Suppliers

The following table summarizes a selection of commercial suppliers for this compound, compiled from publicly available data. This is not an exhaustive list but represents a starting point for the qualification process.

| Supplier | CAS Number | Stated Purity/Specification | Molecular Formula | Notes |

| BLD Pharm | 115591-65-6 | Not specified, research use only | C₉H₆ClF₃O₂ | Offers the product for research purposes.[2] |

| AChemBlock | 1261444-00-1 | 95% | C₉H₆ClF₃O₃ | Note: This is a structural isomer (Methyl 4-chloro-3-(trifluoromethoxy)benzoate).[3] |

| Smolecule | 1805524-68-8 | Not specified | C₉H₅ClF₄O₂ | Note: This is a related but different compound (Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate).[4][5] |

Note: Researchers must exercise diligence in verifying the exact CAS number and structure from any potential supplier, as similar isomers are also commercially available.

Part 2: Technical Specifications and Analytical Verification

Independent analytical verification is a cornerstone of scientific integrity. Do not rely solely on the supplier's Certificate of Analysis (CoA). In-house testing confirms the identity, purity, and stability of the material before its introduction into critical experiments.

Chemical Structure and Properties

Visualizing the molecule's structure is key to understanding its reactivity and potential role in synthetic pathways.

Caption: Chemical structure of this compound.

Key Technical Specifications

Researchers should procure this material against a clear set of specifications. Below are typical parameters found on technical data sheets.

| Parameter | Specification | Rationale |

| CAS Number | 115591-65-6 | Unambiguous chemical identifier.[2] |

| Molecular Formula | C₉H₆ClF₃O₂ | Confirms elemental composition.[2] |

| Molecular Weight | 238.59 g/mol | Essential for stoichiometric calculations.[2] |

| Appearance | Colorless to light yellow liquid | A simple but important first check for gross contamination or degradation. |

| Purity (by GC) | ≥ 98.0% | Ensures the material is suitable for most synthetic applications.[6][7] |

| Identity | Conforms to structure by ¹H NMR, ¹⁹F NMR | Confirms the chemical structure and isomeric purity. |

| Storage | Sealed in dry, room temperature | Ensures stability and prevents degradation.[2] |

Protocol: Purity Verification by Gas Chromatography (GC-FID)

This protocol describes a standard method for verifying the purity of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Rationale: GC is an ideal technique for analyzing volatile and thermally stable compounds like this ester. The Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds and allows for area-percent quantification, which is a reliable measure of purity.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent such as Ethyl Acetate or Dichloromethane (HPLC grade). This creates a nominal concentration of 2 mg/mL.

-

Vortex the solution until homogeneous.

-

Transfer an aliquot to a 2 mL GC vial for analysis.

-

-

Instrumentation and Conditions:

-

GC System: Agilent 8890 or equivalent, equipped with a split/splitless injector and FID.

-

Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point. The phenyl-arylene phase provides good selectivity for aromatic compounds.

-

Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1.0 µL.

-

Split Ratio: 50:1 (This can be adjusted to prevent column overload while maintaining good peak shape).

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Detector Temperature (FID): 300 °C.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

The retention time of the main peak should be consistent across injections. Any significant impurity peaks should be identified if possible (e.g., by GC-MS) and reported.

-

Self-Validation: The protocol's trustworthiness is established by running a solvent blank to ensure no interfering peaks are present and by making multiple injections to confirm the reproducibility of the retention time and area percent calculation.

Part 3: Safety, Handling, and Storage

Proper handling of all laboratory chemicals is non-negotiable. The information below is a summary derived from typical Safety Data Sheets (SDS) and should be supplemented by a thorough review of the supplier-specific SDS before handling the material.

Hazard Identification

This compound is typically classified with the following hazards:

-

GHS Pictogram: Warning[2]

-

Hazard Statements:

-

Precautionary Statements:

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8][9]

-

Personal Protective Equipment:

Storage and Stability

-

Storage Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[10][11] The recommended storage condition is often at room temperature.[2]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

Part 4: Applications in Chemical Synthesis

The utility of this compound stems from its role as a versatile fluorinated building block.[1] The trifluoromethyl group enhances the biological activity, metabolic stability, and lipophilicity of target molecules, making it a desirable feature in modern drug design.

This compound serves as a key intermediate in multi-step syntheses. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The chloro and trifluoromethyl groups can direct further aromatic substitutions or participate in cross-coupling reactions, allowing for the construction of highly complex molecular architectures. Its use is prevalent in the synthesis of certain herbicides and insecticides, as well as in the development of pharmaceutical candidates for a range of therapeutic areas.[1]

Conclusion

This compound is a valuable reagent whose successful application in research and development is critically dependent on the quality of the starting material. A strategic approach to sourcing, involving rigorous supplier qualification, independent analytical verification, and strict adherence to safety protocols, is essential. By implementing the frameworks outlined in this guide, researchers and scientists can mitigate risks, ensure experimental reproducibility, and accelerate their path toward innovation.

References

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009-09-26). Thermo Fisher Scientific.

- Safety Data Sheet - Angene Chemical. (2024-11-01). Angene Chemical.

- Methyl 4-(trifluoromethyl)benzoate - Chem-Impex.

- Methyl 4-chloro-2-(trifluoromethyl)

- Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)

- Methyl 2-chloro-4-fluoro-5-(trifluoromethyl)

- Methyl 4-(Trifluoromethyl)benzoate | Tokyo Chemical Industry Co., Ltd.(JP). Tokyo Chemical Industry Co., Ltd.

- Methyl 4-(Trifluoromethyl)benzoate | Tokyo Chemical Industry Co., Ltd.(APAC). Tokyo Chemical Industry Co., Ltd.

- Methyl 4-chloro-3-(trifluoromethoxy)

- Safety Data Sheet: Methyl benzoate - Chemos GmbH&Co.KG. Chemos GmbH & Co. KG.

- SAFETY DATA SHEET - Fisher Scientific. (2009-09-26). Fisher Scientific.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 115591-65-6|this compound|BLD Pharm [bldpharm.com]

- 3. Methyl 4-chloro-3-(trifluoromethoxy)benzoate 95% | CAS: 1261444-00-1 | AChemBlock [achemblock.com]

- 4. 1805524-68-8|Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate|BLD Pharm [bldpharm.com]

- 5. Buy Methyl 2-chloro-4-fluoro-5-(trifluoromethyl)benzoate | 264927-55-1 [smolecule.com]

- 6. Methyl 4-(Trifluoromethyl)benzoate | 2967-66-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. Methyl 4-(Trifluoromethyl)benzoate | 2967-66-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. angenechemical.com [angenechemical.com]

- 9. chemos.de [chemos.de]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

"Methyl 4-chloro-2-(trifluoromethyl)benzoate" role as a fluorinated building block

Topic: Methyl 4-chloro-2-(trifluoromethyl)benzoate as a Fluorinated Building Block Role: Senior Application Scientist Format: Technical Guide / Whitepaper[1][2]

Optimizing the Ortho-Trifluoromethyl Scaffold in Drug Discovery

Executive Summary

This compound (CAS: 175278-02-1) represents a specialized class of poly-functionalized aromatic scaffolds.[1][2] Unlike simple benzoates, this molecule offers a unique "push-pull" electronic environment and a sterically demanding ortho-landscape driven by the trifluoromethyl (

For the medicinal chemist, this building block serves two primary functions:

-

Bioisosteric Core Construction: It provides a rigid, lipophilic linker commonly found in kinase inhibitors (e.g., VEGFR/PDGFR targets) and nuclear receptor ligands (e.g., ROR

). -

Orthogonal Reactivity: The distinct reactivity profiles of the 4-chloro position (cross-coupling) and the 1-ester position (nucleophilic acyl substitution) allow for sequential, chemoselective library generation without the need for protecting groups.

Chemical Profile & Structural Analysis[1][2][3]

Physicochemical Data

| Property | Value | Relevance |

| CAS Number | 175278-02-1 | Unique Identifier |

| Formula | -- | |

| MW | 238.59 g/mol | Fragment-based drug design (FBDD) compliant |

| LogP | ~3.5 (Predicted) | High lipophilicity aids membrane permeability |

| H-Bond Donors | 0 | -- |

| H-Bond Acceptors | 5 | Interacts with Ser/Thr residues in binding pockets |

The "Ortho-Effect" Analysis

The defining feature of this molecule is the 2-trifluoromethyl group . As an Application Scientist, it is critical to understand how this influences your synthetic strategy:

-

Steric Bulk: The

group has a van der Waals radius similar to an isopropyl group.[1][2] It exerts significant steric pressure on the adjacent ester at position 1.[1][2] -

Electronic Deactivation: The

group is strongly electron-withdrawing (-

Consequence: The 4-chloro position is activated for oxidative addition (Suzuki/Buchwald) and, in extreme cases, Nucleophilic Aromatic Substitution (

).

-

Core Experimental Workflows

Workflow A: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalize the 4-position with an aryl/heteroaryl group while leaving the ester intact.[1][2]

Rationale: The C-Cl bond at position 4 is activated by the para-ester and meta-trifluoromethyl groups.[1][2] However, the steric bulk of the ortho-CF3 group can twist the ring, making the oxidative addition step slightly more difficult than in simple 4-chlorobenzoates. We utilize a catalyst system with a wide bite angle (dppf) to stabilize the Pd(0) species and facilitate the coupling.

Protocol:

-

Reagents:

-

Procedure:

-

Charge a reaction vial with substrate, boronic acid, base, and catalyst.

-

Evacuate and backfill with Nitrogen (3x) to remove

.[1][2] -

Heat to 90°C for 4–12 hours. (Monitoring by LCMS is essential; the starting material is UV active).

-

Note: If conversion is low, switch to XPhos Pd G2 precatalyst, which is more active for deactivated aryl chlorides.

-

-

Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over

, and concentrate.

Workflow B: Sterically Hindered Ester Hydrolysis

Objective: Convert the ester to the carboxylic acid for subsequent amide coupling.[2]

Rationale: The ortho-CF3 group shields the carbonyl carbon from nucleophilic attack.[1][2] Standard LiOH/THF/Water at room temperature often results in incomplete conversion even after 24 hours.[1][2] We employ a "forcing" protocol using elevated temperature and a higher boiling cosolvent.[1][2]

Protocol:

-

Reagents:

-

Procedure:

-

Workup:

Visualization of Reactivity

Reactivity Map (DOT Diagram)

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

Caption: Divergent synthesis pathways. Red arrow indicates the primary C-C bond formation vector; Blue arrow indicates the requisite activation step for amide coupling.

Strategic Applications in Drug Design

The "Twist" Effect in Kinase Inhibitors

In kinase inhibitor design (e.g., targeting B-RAF or VEGFR), the conformation of the biaryl system is crucial.

-

Mechanism: When an aryl group is coupled to position 4, the ortho-CF3 group (at position 2) forces the new aryl ring out of planarity relative to the benzoate core due to steric clash with the ester (or subsequent amide).

-

Result: This induces a permanent "twist" (dihedral angle > 30°), which can improve selectivity by fitting into specific hydrophobic pockets that planar molecules cannot access.[1]

Metabolic Blocking

The C-Cl bond is often a metabolic liability (oxidative dechlorination).[1][2] Replacing the Cl with a stable aryl or heteroaryl group via Suzuki coupling, while retaining the metabolically stable

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: This compound is generally a low-melting solid or viscous oil.[1][2] It should be handled in a fume hood.[1][2] Avoid contact with strong oxidizing agents.[1][2]

-

Storage: Store in a cool, dry place. The ester is stable at room temperature but should be kept away from moisture to prevent slow hydrolysis.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 115591-65-6 (Isomer Class). Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Discusses the metabolic and steric role of CF3 groups). Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews. (Foundational protocol for Suzuki coupling on aryl chlorides). Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier - this compound. (Safety and Hazard Data). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of Methyl 4-chloro-2-(trifluoromethyl)benzoate

<

Introduction: The Strategic Importance of Methyl 4-chloro-2-(trifluoromethyl)benzoate in Synthesis

This compound is a versatile chemical building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its aromatic ring is adorned with three key functional groups: a methyl ester, a chloro leaving group, and a strongly electron-withdrawing trifluoromethyl group. This specific arrangement of substituents activates the molecule towards nucleophilic aromatic substitution (SNAr) reactions, making it a valuable precursor for the synthesis of a diverse array of more complex molecules.[2][3] The trifluoromethyl group, in particular, enhances the lipophilicity and metabolic stability of derivative compounds, highly desirable properties in the development of novel pharmaceuticals and agrochemicals.[1]

This guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound, detailing the underlying mechanistic principles and offering field-proven protocols for its reaction with common nucleophiles.

Mechanistic Insights: Understanding the SNAr Reaction Pathway

The primary reaction pathway for nucleophilic substitution on this compound is the SNAr mechanism. Unlike SN1 and SN2 reactions common with aliphatic compounds, SNAr reactions on aryl halides are generally disfavored due to the steric hindrance of the aromatic ring and the instability of a potential aryl cation.[4] However, the presence of strong electron-withdrawing groups, such as the trifluoromethyl group on the substrate, is crucial for activating the aromatic ring towards nucleophilic attack.[3]

The SNAr mechanism proceeds via a two-step addition-elimination process:

-

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the chloro leaving group. This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The electron-withdrawing trifluoromethyl group, positioned ortho to the site of attack, plays a critical role in stabilizing this intermediate by delocalizing the negative charge through resonance.[3]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step through the expulsion of the chloride ion. This step is typically fast.

The overall reactivity is significantly enhanced by the presence of the trifluoromethyl group, which makes the aromatic ring more electron-deficient and thus more susceptible to nucleophilic attack.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of this compound with various nucleophiles. These protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions.

Protocol 1: Amination via Buchwald-Hartwig Cross-Coupling

The introduction of nitrogen-containing functional groups is a cornerstone of drug discovery. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is often preferred over classical SNAr with amines, especially for less activated aryl halides or when milder reaction conditions are required.

Reaction Scheme:

Figure 1: General workflow for Buchwald-Hartwig amination.

Materials:

-

This compound

-

Primary or secondary amine (e.g., morpholine, aniline)

-

Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, SPhos)

-

Base (e.g., Sodium tert-butoxide - NaOtBu, Cesium carbonate - Cs₂CO₃)[5]

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the amine (1.2 eq), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% XPhos), and the base (e.g., 1.4 eq NaOtBu) to a dry Schlenk flask.

-

Solvent Addition: Add the anhydrous solvent (e.g., toluene, to a concentration of 0.1-0.5 M) via syringe.

-

Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for reaction efficiency. Bulky, electron-rich ligands like XPhos and SPhos are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[6]

-

Base: A strong, non-nucleophilic base like NaOtBu is often used to deprotonate the amine and facilitate the catalytic cycle. For more sensitive substrates, a milder base like Cs₂CO₃ may be employed.[5]

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere to prevent catalyst deactivation.

Data Summary Table:

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | >90 |

| Aniline | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Dioxane | 110 | 85-95 |

| Benzylamine | Pd(OAc)₂/BINAP | K₃PO₄ | Toluene | 100 | 80-90 |

Protocol 2: Etherification via Williamson Ether Synthesis (SNAr variant)

The synthesis of aryl ethers from this compound can be achieved through a nucleophilic aromatic substitution reaction with an alkoxide or phenoxide.

Reaction Scheme:

Figure 2: General workflow for SNAr etherification.

Materials:

-

This compound

-

Alcohol or phenol (e.g., methanol, phenol)

-

Base (e.g., Sodium hydride - NaH, Potassium carbonate - K₂CO₃)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

Procedure:

-

Alkoxide/Phenoxide Formation: In a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) to a suspension of the base (1.5 eq, e.g., NaH) in the anhydrous solvent (e.g., DMF). Stir at room temperature until gas evolution ceases, indicating the formation of the alkoxide/phenoxide.

-

Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-120 °C.

-

Monitoring: Follow the reaction's progress using TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by column chromatography.

Causality of Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF and DMSO are excellent choices for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive.[7]

-

Base: A strong base like NaH is used to fully deprotonate the alcohol or phenol, generating a potent nucleophile. For more sensitive substrates, a weaker base like K₂CO₃ can be used, although this may require higher reaction temperatures.

Data Summary Table:

| Alcohol/Phenol | Base | Solvent | Temp (°C) | Yield (%) |

| Methanol | NaH | DMF | 80 | >95 |

| Phenol | K₂CO₃ | DMSO | 120 | 85-95 |

| Benzyl alcohol | NaH | THF | 65 | 90-98 |

Protocol 3: Thiolation for the Synthesis of Aryl Thioethers

The introduction of a sulfur linkage can be accomplished by reacting this compound with a thiol in the presence of a base.

Reaction Scheme:

Figure 3: General workflow for SNAr thiolation.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, ethanethiol)

-

Base (e.g., Potassium carbonate - K₂CO₃, Triethylamine - Et₃N)

-

Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)

-

Round-bottom flask

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the thiol (1.1 eq), and the base (2.0 eq, e.g., K₂CO₃) in an anhydrous polar aprotic solvent (e.g., DMF).

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.

-

Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Causality of Experimental Choices:

-

Nucleophile: Thiols are generally more nucleophilic than their corresponding alcohols, and the resulting thiolates are even more so. This often allows for milder reaction conditions compared to etherification.

-

Base: A moderately strong base like K₂CO₃ is usually sufficient to deprotonate the thiol and facilitate the reaction.

Data Summary Table:

| Thiol | Base | Solvent | Temp (°C) | Yield (%) |

| Thiophenol | K₂CO₃ | DMF | 60 | >90 |

| Ethanethiol | Et₃N | Acetonitrile | RT | 85-95 |

| Benzylthiol | K₂CO₃ | DMF | 50 | 90-98 |

Trustworthiness and Self-Validation

The protocols described above are designed to be robust and reproducible. The inclusion of mechanistic explanations and the rationale behind the choice of reagents and conditions provides a framework for troubleshooting and optimization. For self-validation, it is recommended to:

-

Confirm Product Identity: Characterize the final products using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the expected structure.

-

Purity Assessment: Assess the purity of the product by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Yield Optimization: For novel substrates, a systematic optimization of reaction parameters (temperature, reaction time, stoichiometry of reagents, and choice of catalyst/ligand/base/solvent) may be necessary to achieve the highest possible yield.

Conclusion

This compound is a valuable and reactive substrate for a range of nucleophilic substitution reactions. The protocols detailed in these application notes provide a solid foundation for researchers to synthesize a variety of substituted benzoate derivatives. A thorough understanding of the underlying SNAr mechanism and the principles of cross-coupling reactions is key to successfully applying this versatile building block in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

-

Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2006). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry, 71(18), 6879–6882. [Link]

Sources

- 1. CAS 115591-65-6: Methyl 4-chloro-2-(trifluoromethyl)benzoa… [cymitquimica.com]

- 2. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

"Methyl 4-chloro-2-(trifluoromethyl)benzoate" in medicinal chemistry applications

Technical Application Note: Strategic Utilization of Methyl 4-chloro-2-(trifluoromethyl)benzoate in Lead Optimization

Executive Summary & Strategic Value

This compound (MCTB) is a high-value pharmacophore scaffold used extensively in the synthesis of kinase inhibitors, agrochemicals, and GPCR ligands.[1][2] Its utility stems from its unique substitution pattern, which offers three distinct vectors for chemical elaboration:[1][3]

-

The C4-Chlorine Handle: Positioned para to the ester, this halogen is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid introduction of biaryl or heteroaryl diversity.[2]

-

The Ortho-Trifluoromethyl (

- -

The Methyl Ester: A versatile electrophile for conversion into amides, hydrazides, or heterocycles (e.g., indazoles, quinazolinones).[1]

This guide provides validated protocols for overcoming the specific synthetic challenges posed by this scaffold, particularly the steric hindrance of the

Chemical Reactivity Profile

The following diagram maps the reactivity landscape of MCTB, highlighting the "Twisted Carboxyl" effect caused by the ortho-trifluoromethyl group.

Figure 1: Functional group reactivity map. Note that the C4-Chlorine is electronically activated by the electron-withdrawing ester and

Application Protocol I: C4-Diversification via Suzuki-Miyaura Coupling[2]

Challenge: While the C4-chlorine is activated, the presence of the electron-withdrawing

Experimental Workflow

| Parameter | Specification | Rationale |

| Substrate | This compound (1.0 equiv) | Electrophile |

| Boronic Acid | Aryl/Heteroaryl Boronic Acid (1.2 equiv) | Nucleophile |

| Catalyst | XPhos prevents Pd aggregation and boosts turnover for aryl chlorides.[2] | |

| Base | Anhydrous mild base minimizes ester hydrolysis side-reactions.[2] | |

| Solvent | 1,4-Dioxane / Water (4:[1][2]1) | Biphasic system dissolves inorganic base; Dioxane ensures high reflux temp. |

Step-by-Step Protocol:

-

Preparation: In a glovebox or under Argon stream, charge a reaction vial with MCTB (1.0 mmol), Boronic Acid (1.2 mmol),

(3.0 mmol), and XPhos (0.04 mmol). -

Catalyst Addition: Add

(0.02 mmol) last to minimize air exposure. -

Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed water (1 mL). Seal the vial with a Teflon-lined cap.

-

Reaction: Heat the block to 100°C for 4–12 hours. Monitor by LC-MS.[2]

-

Checkpoint: The starting material (MCTB) should disappear. If protodehalogenation (loss of Cl replaced by H) is observed (>5%), lower temperature to 80°C and increase catalyst loading.[1]

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc).

Application Protocol II: Scaffold Morphing to Indazoles

Context: The 2-(trifluoromethyl)benzoate motif is a classic precursor for synthesizing indazole-3-ones or N-substituted indazoles, which are privileged structures in anti-inflammatory and oncology drug discovery.[2] The reaction with hydrazine exploits the ortho relationship between the ester and the

Note: If retaining the

Protocol: Hydrazinolysis of Sterically Hindered Ester

The

-

Reactants: Dissolve MCTB (1.0 equiv) in n-Butanol (not Ethanol, to allow higher reflux temperature).

-

Reagent: Add Hydrazine Monohydrate (5.0 – 10.0 equiv). The excess drives the equilibrium.

-

Conditions: Reflux at 117°C for 16–24 hours.

-

Why n-Butanol? Ethanol reflux (78°C) is often insufficient to overcome the steric energy barrier of the tetrahedral intermediate formed at the carbonyl carbon next to the bulky

group.

-

-

Isolation: Cool to 0°C. The product often precipitates due to the high polarity of the hydrazide. Filter and wash with cold ether.[2]

Application Protocol III: Hydrolysis to the Benzoic Acid

Researchers often struggle to hydrolyze MCTB to its acid form (4-chloro-2-(trifluoromethyl)benzoic acid) using standard LiOH/MeOH/Water protocols due to the steric shielding of the carbonyl carbon by the bulky trifluoromethyl group.[2]

Optimized Hydrolysis Method:

-

Solvent: Use THF/Water (1:1) . THF solvates the lipophilic aromatic ring better than MeOH.

-

Base: Use LiOH·H2O (4.0 equiv) . Lithium is a harder Lewis acid than Sodium/Potassium and can coordinate to the carbonyl oxygen, activating it for attack.[1]

-

Temperature: Heat to 60°C . Room temperature hydrolysis is typically stalled at <30% conversion after 24h.

-

Time: 12-18 hours.

Validated Pathway Workflow

The following flowchart illustrates the decision matrix for utilizing MCTB in library synthesis.

Figure 2: Strategic decision tree for MCTB functionalization. Note that performing Suzuki coupling on the ester (Path A) is generally preferred before hydrolysis to avoid catalyst poisoning by the free carboxylic acid.

References

-

Bioisosteric Applications of Trifluoromethyl Groups

-

Suzuki-Miyaura Coupling of Chlorides

-

Hydrazide Synthesis from Trifluoromethyl Benzoates

-

General Reactivity of Ortho-Substituted Anilines/Benzoates

Sources

- 1. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]

- 2. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 5. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

Analytical methods for monitoring reactions with "Methyl 4-chloro-2-(trifluoromethyl)benzoate"

This guide serves as a comprehensive Application Note and Protocol for the analytical monitoring of Methyl 4-chloro-2-(trifluoromethyl)benzoate (CAS 115591-65-6). It is designed for researchers optimizing synthesis pathways involving Nucleophilic Aromatic Substitution (

Executive Summary & Chemical Context

This compound is a high-value pharmacophore scaffold. Its reactivity is defined by two electrophilic sites:

-

The Aryl Chloride (C-4): Activated by the electron-withdrawing trifluoromethyl (

) and ester groups, making it susceptible to -

The Methyl Ester: Susceptible to hydrolysis (acid/base) or reduction.

Analytical Challenge: The

Analytical Method Development

Protocol A: Reverse-Phase HPLC-UV/MS (The Gold Standard)

Rationale: This is the primary method for reaction monitoring. The use of an acidic modifier (Formic Acid) is critical to suppress the ionization of the free benzoic acid byproduct (if hydrolysis occurs), ensuring it elutes as a sharp peak rather than a broad smear.

System Suitability:

-

Tailing Factor: < 1.5 (Essential for the

substituted ester).[1] -

Resolution (

): > 2.0 between SM and the hydrolyzed acid product.

Instrument Parameters

| Parameter | Specification |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid (v/v) |

| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 40°C (Elevated temp improves mass transfer for fluorinated compounds) |

| Detection | UV @ 254 nm (primary), 210 nm (secondary for non-aromatic nucleophiles) |

| Injection Vol | 5 µL |

Gradient Table

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5% | Equilibration |

| 1.0 | 5% | Hold for polar impurities |

| 8.0 | 95% | Linear Ramp (Elution of SM ~6-7 min) |

| 10.0 | 95% | Wash lipophilic dimers |

| 10.1 | 5% | Re-equilibration |

| 13.0 | 5% | End |

Protocol B: GC-MS Analysis (Volatile Intermediates)

Rationale: Ideal for checking raw material purity and ensuring no residual halogenated solvents are present. The ester is stable under GC conditions, but the free acid (if present) requires derivatization (TMS-diazomethane or BSTFA) prior to injection.

Critical Caution: Do not inject crude reaction mixtures containing inorganic bases (

Instrument Parameters

| Parameter | Specification |

| Inlet Temp | 250°C (Split ratio 20:1) |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5), 30m x 0.25mm x 0.25µm |

| MS Source | EI (70 eV), 230°C |

| Scan Range | 50–400 m/z |

Temperature Program

-

Initial: 60°C (Hold 1 min)

-

Ramp 1: 20°C/min to 200°C

-

Ramp 2: 10°C/min to 280°C (Hold 3 min)

-

Total Run: ~18 mins

In-Process Control (IPC) Workflows

Sampling & Quenching Strategy

Direct injection of reaction mixtures destroys columns. Follow this "Mini-Workup" protocol to validate data integrity.

Step-by-Step Protocol:

-

Sampling: Withdraw 50 µL of reaction mixture.

-

Quench:

-

For Acidic/Neutral Reactions: Dispense into 500 µL of 1:1 MeCN:Water.

-

For Basic Reactions (

): Dispense into 500 µL of 0.1M HCl (neutralizes base, stops reaction) + 500 µL Ethyl Acetate. Vortex.

-

-

Phase Separation (If biphasic): Take the upper organic layer.

-

Dilution: Dilute 50 µL of the organic layer into 1 mL of MeCN (HPLC grade).

-

Filtration: Pass through a 0.2 µm PTFE syringe filter into the vial.

Visualizing the Reaction Pathway

The following diagram illustrates the monitoring logic for the two primary reaction pathways: Hydrolysis (side reaction) and Substitution (desired).

Caption: Logic flow for monitoring the divergence between desired substitution and unwanted hydrolysis.

Troubleshooting & Data Interpretation

Scenario 1: Peak Splitting or Broadening

-

Cause: The 2-trifluoromethyl group creates a "lipophilic shield" but the ester/acid functionality is polar. If the sample solvent is too strong (100% MeCN) and the initial gradient is too aqueous (5% B), the analyte may precipitate or focus poorly at the column head.

-

Fix: Dissolve the IPC sample in 50:50 MeCN:Water rather than pure MeCN.

Scenario 2: Appearance of Early Eluting Peak

-

Observation: A new peak appears at Relative Retention Time (RRT) ~0.6-0.7.

-

Diagnosis: This is likely 4-chloro-2-(trifluoromethyl)benzoic acid . The ester has hydrolyzed.

-

Verification: Check MS for [M-H]- = 223 m/z (Negative mode is preferred for benzoic acids).

-

Corrective Action: Dry reagents/solvents. Ensure inert atmosphere (

/Ar).

Scenario 3: Regioisomer Contamination

-

Risk: Commercial sources may contain traces of Methyl 2-chloro-4-(trifluoromethyl)benzoate (isomer).

-

Detection: These isomers often co-elute on standard C18.

-

Advanced Separation: If isomer resolution is required, switch to a Phenyl-Hexyl column. The

interactions differ between the isomers due to the steric twisting caused by the ortho-CF3 group.

References

-

Sigma-Aldrich. Methyl 4-(trifluoromethyl)benzoate Product Specification & Properties.[1] (Base scaffold reference).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759832, Methyl 4-chloro-2-fluorobenzoate. (Homologous structure properties).

-

SIELC Technologies (2018). HPLC Method for Separation of Methyl 4-(chloromethyl)benzoate.[2] (Protocol adaptation basis).

-

Franke, S., et al. (2018). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates.[3] Rapid Communications in Mass Spectrometry.[3] (Methodology for halogenated benzoate separation).

-

Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. (Mechanistic insights on SnAr).

Sources

- 1. 4-(三氟甲基)苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Methyl 4-(chloromethyl)benzoate | SIELC Technologies [sielc.com]

- 3. Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-chloro-2-(trifluoromethyl)benzoate

Topic: Purification of Methyl 4-chloro-2-(trifluoromethyl)benzoate Reaction Products

CAS Registry Number: 115591-65-6 Chemical Formula: C9H6ClF3O2 Molecular Weight: 238.59 g/mol [1]

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical support guide for This compound . This compound is a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients.[1]

The Core Challenge: The presence of the trifluoromethyl group (–CF₃) at the ortho position (C2) creates a unique purification paradox:

-

Steric Hindrance: The bulky –CF₃ group shields the carbonyl carbon, often making the esterification reaction slower and leaving unreacted acid in your crude mixture.

-

Electronic Activation: The strong electron-withdrawing nature of the –CF₃ and –Cl groups makes the aromatic ring electron-deficient, altering the solubility profile compared to non-fluorinated benzoates.[1]

This guide provides a self-validating workflow to isolate high-purity product, specifically addressing the removal of the unreacted 4-chloro-2-(trifluoromethyl)benzoic acid precursor.[1]

Module 1: The Workup (First Line of Defense)

Objective: Remove >95% of unreacted acid and mineral acid catalysts (e.g., H₂SO₄, SOCl₂) via Liquid-Liquid Extraction (LLE).

The Protocol

Prerequisite: Your reaction mixture is likely in Methanol (if Fischer esterification) or DCM/Toluene (if Acid Chloride route).

-

Concentration: If the reaction solvent is water-miscible (Methanol/Ethanol), concentrate the mixture under reduced pressure to remove the bulk of the alcohol.[1] Why? Alcohol acts as a phase-transfer co-solvent, dragging your product into the aqueous waste layer.[1]

-

Solubilization: Dissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Recommendation: Use EtOAc for safer handling and better phase separation with aqueous bases.[1]

-

-

The "Soft" Wash (Removal of Mineral Acids): Wash the organic phase with Water (1x). This removes bulk mineral acids (HCl/H₂SO₄).

-

The "Hard" Wash (Removal of Unreacted Organic Acid): Wash with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) (2x).

-

Mechanism:[2][3][4] The unreacted 4-chloro-2-(trifluoromethyl)benzoic acid is a strong organic acid (pKa ~2.5-3.0 due to electron-withdrawing groups).[1] NaHCO₃ converts it to the water-soluble sodium benzoate salt.[1]

-

Critical Check: Measure the pH of the aqueous layer.[1] It must be >8. If not, wash again.

-

-

Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (MgSO₄). Filter and concentrate.

Visual Workflow: Extraction Logic

Caption: Figure 1.[1] Standard aqueous workup protocol emphasizing pH control for complete removal of the benzoic acid precursor.

Module 2: High-Purity Isolation Strategies

After Module 1, you have a crude oil or low-melting solid.[1] Choose your path based on the physical state.[1]

Path A: Vacuum Distillation (For Oils/Large Scale)

This compound has a high boiling point. Atmospheric distillation will cause decomposition.[1]

-

Equipment: Kugelrohr or Short-path distillation head.

-

Vacuum Requirement: High vacuum (< 2 mmHg) is essential.

-

Expected Boiling Point: ~105–115°C at 1-2 mmHg (Estimate based on structural analogs).[1]

-

Troubleshooting: If the product solidifies in the condenser, switch to Path B.

Path B: Crystallization (For Solids/High Purity)

The ortho-CF₃ group often facilitates crystallization from non-polar solvents due to fluorine segregation.

| Solvent System | Ratio (v/v) | Temperature Profile | Comments |